Superior Binding Affinity (Kd) Compared to Prototypical fMLF
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA exhibits a high and well-defined binding affinity for FPR1 with a dissociation constant (Kd) of 2.2 nM, as determined by radioligand binding assays [1]. In contrast, the prototypical FPR1 agonist fMLF (N-formyl-Met-Leu-Phe) shows significant assay-dependent variability, with reported KD values ranging from 1.0 nM to 165 nM depending on receptor coupling state and cellular context [2]. This makes fNLPNTL a more reliable ligand for quantitative studies requiring precise knowledge of receptor occupancy.
| Evidence Dimension | Binding Affinity (Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | Kd = 2.2 nM |
| Comparator Or Baseline | fMLF (N-formyl-Met-Leu-Phe): Kd = 1.0 nM (wild-type, coupled) to 165 nM (mutant/uncoupled) [2] |
| Quantified Difference | Kd of fNLPNTL is comparable to the highest-affinity state of fMLF, but with less reported variability, offering a more consistent experimental tool. |
| Conditions | Radioligand binding assays using human neutrophil membranes or expressed FPR1. |
Why This Matters
A well-defined and consistent Kd is essential for accurate calculation of receptor occupancy and for the development of robust competitive binding assays, making this compound a superior choice for mechanistic studies of FPR1 pharmacology.
- [1] Niedel J, et al. Covalent affinity labeling of the formyl peptide chemotactic receptor. J Biol Chem. 1980 Aug 10;255(15):7063-6. PMID: 7391068. View Source
- [2] Prossnitz ER, et al. The role of the third intracellular loop of the neutrophil N-formyl peptide receptor in G protein coupling. J Biol Chem. 1993 Sep 5;268(25):18570-4. PMID: 8395507. View Source
